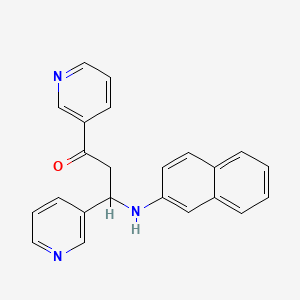
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone, also known as JNK-IN-8, is a small molecule inhibitor that targets the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. JNK-IN-8 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mecanismo De Acción
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone works by inhibiting the activity of the JNK pathway, which is involved in multiple cellular processes. The JNK pathway is activated in response to various stressors, including oxidative stress, inflammation, and DNA damage. 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone blocks the phosphorylation of JNK, which is necessary for its activation and downstream signaling. By inhibiting the JNK pathway, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone can modulate various cellular processes, including apoptosis, inflammation, and stress response.
Biochemical and physiological effects:
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to have various biochemical and physiological effects in preclinical models. In cancer models, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disorders, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce oxidative stress and improve mitochondrial function. In inflammatory conditions, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce cytokine production and inhibit immune cell infiltration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone is its specificity for the JNK pathway, which allows for targeted modulation of this signaling pathway. 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has also been shown to have good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. One limitation of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone is its potential off-target effects, which can lead to unintended consequences. Additionally, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone may have limited efficacy in certain disease models, depending on the specific mechanisms involved in the disease.
Direcciones Futuras
There are several future directions for research on 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone. One area of interest is the development of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone derivatives with improved pharmacokinetic properties and efficacy. Another area of interest is the exploration of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic potential. Additionally, further research is needed to fully elucidate the mechanisms of action of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone and its potential applications in various disease models.
Métodos De Síntesis
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone can be synthesized using a multistep process involving the reaction of 2-naphthylamine with pyridine-3-carboxaldehyde, followed by further reactions to produce the final product. The synthesis of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been described in detail in various scientific publications.
Aplicaciones Científicas De Investigación
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been extensively studied in preclinical models and has shown promising results in various disease models. In cancer, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to inhibit tumor growth and metastasis in multiple cancer types, including breast, lung, and pancreatic cancer. In neurodegenerative disorders, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In inflammatory conditions, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce inflammation and improve symptoms in models of rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
3-(naphthalen-2-ylamino)-1,3-dipyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-23(20-8-4-12-25-16-20)14-22(19-7-3-11-24-15-19)26-21-10-9-17-5-1-2-6-18(17)13-21/h1-13,15-16,22,26H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWLIFLKUCAXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(CC(=O)C3=CN=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B6003839.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6003848.png)
![N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6003850.png)
![2-[(benzylthio)acetyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B6003857.png)
![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}urea](/img/structure/B6003868.png)
![N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B6003875.png)
![N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6003877.png)
![methyl 4-(3-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6003878.png)
![2-{1-(cyclohexylmethyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003888.png)
![1-(2-methoxyethyl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B6003900.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B6003904.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B6003906.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6003908.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6003914.png)